6-Benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-Benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of benzyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The general reaction scheme is as follows:
- Benzyl hydrazine reacts with carbon disulfide to form benzyl dithiocarbazate.
- Cyclization of benzyl dithiocarbazate with hydrazine hydrate yields this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazolo-thiadiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted triazolo-thiadiazole derivatives with various functional groups.
Scientific Research Applications
6-Benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 6-Benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substitution pattern and biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with distinct pharmacological properties.
Uniqueness: 6-Benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development .
Properties
CAS No. |
876885-41-5 |
---|---|
Molecular Formula |
C10H8N4S |
Molecular Weight |
216.26g/mol |
IUPAC Name |
6-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H8N4S/c1-2-4-8(5-3-1)6-9-13-14-7-11-12-10(14)15-9/h1-5,7H,6H2 |
InChI Key |
VAECXRMHAOPEKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN3C=NN=C3S2 |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C=NN=C3S2 |
Origin of Product |
United States |
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